ethyl N-{1,3-benzodioxol-5-yl[1-(diphenylmethyl)-1H-tetrazol-5-yl]methyl}glycinate
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Overview
Description
Ethyl N-{1,3-benzodioxol-5-yl[1-(diphenylmethyl)-1H-tetrazol-5-yl]methyl}glycinate is a complex organic compound that belongs to the class of tetrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various organic solvents such as toluene and dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-{1,3-benzodioxol-5-yl[1-(diphenylmethyl)-1H-tetrazol-5-yl]methyl}glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole or tetrazole rings, using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution, potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides, aryl halides, organometallic reagents in the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl N-{1,3-benzodioxol-5-yl[1-(diphenylmethyl)-1H-tetrazol-5-yl]methyl}glycinate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl N-{1,3-benzodioxol-5-yl[1-(diphenylmethyl)-1H-tetrazol-5-yl]methyl}glycinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole ring and have been studied for their anticancer activity.
N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-[2-(1H-imidazol-1-yl)-6-methylpyrimidin-4-yl]-D-prolinamide: This compound also contains the benzodioxole ring and has been investigated for its pharmacological properties.
Uniqueness
Ethyl N-{1,3-benzodioxol-5-yl[1-(diphenylmethyl)-1H-tetrazol-5-yl]methyl}glycinate is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The combination of the benzodioxole, diphenylmethyl, and tetrazole moieties makes this compound a versatile scaffold for the development of new therapeutic agents and materials.
Properties
Molecular Formula |
C26H25N5O4 |
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Molecular Weight |
471.5 g/mol |
IUPAC Name |
ethyl 2-[[(1-benzhydryltetrazol-5-yl)-(1,3-benzodioxol-5-yl)methyl]amino]acetate |
InChI |
InChI=1S/C26H25N5O4/c1-2-33-23(32)16-27-24(20-13-14-21-22(15-20)35-17-34-21)26-28-29-30-31(26)25(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15,24-25,27H,2,16-17H2,1H3 |
InChI Key |
OUBGOUVKKJQCNH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(C1=CC2=C(C=C1)OCO2)C3=NN=NN3C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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